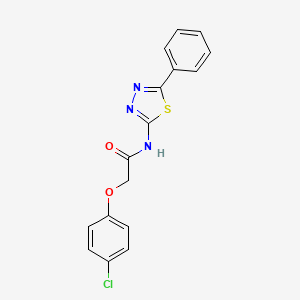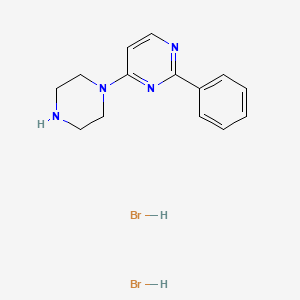
7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde is a chemical compound with a benzodiazole ring and a formyl group. It has a molecular weight of 176.17 . The IUPAC name for this compound is 7-methoxy-1H-benzo[d]imidazole-5-carbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H8N2O2/c1-13-8-3-6(4-12)2-7-9(8)11-5-10-7/h2-5H,1H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Natural Compound Isolation and Structural Analysis
The compound has been used as a reference in the structural analysis and synthesis of natural products. For instance, it relates to the study of natural carbazoles isolated from Clausena lansium, where similar structural motifs are analyzed for their planarity and intermolecular interactions, contributing to the understanding of natural product chemistry and potential biological activities (Fun, Maneerat, Laphookhieo, & Chantrapromma, 2009).
Chemosensor Development
Research has highlighted its use in the development of novel chemosensors. A study described the synthesis of a Schiff-base fluorescent sensor derived from a similar compound for Al3+ ion detection, showcasing its application in environmental monitoring and analytical chemistry (Liu et al., 2015).
Synthesis of Bioactive Molecules
Additionally, its structural framework serves as a building block in the synthesis of bioactive molecules. A notable application is in the synthesis of analogs with potential central nervous system (CNS) activity, where protecting groups for 3-hydroxyisoxazoles were evaluated to facilitate short access to analogs, including 3-hydroxyisoxazole-5-carbaldehyde, demonstrating the compound's role in medicinal chemistry research (Riess, Schön, Laschat, & Jäger, 1998).
Advanced Organic Synthesis Techniques
Research on 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde also extends to the development of novel synthetic methodologies. An example includes the efficient total synthesis of related natural products, employing advanced techniques such as ring-closing metathesis, showcasing the compound's relevance in improving synthetic strategies in organic chemistry (Selvakumar et al., 2003).
Fluorescent Probes for Metal Ions
The compound's framework has been modified to create fluorescent probes for the selective detection of metal ions, such as aluminum, which is crucial for environmental and biological analyses. These studies demonstrate how modifications of the compound can lead to significant enhancements in fluorescence upon metal ion binding, offering a straightforward and effective tool for the detection of specific ions (Cong Liu et al., 2020).
Safety and Hazards
特性
IUPAC Name |
7-methoxy-3H-benzimidazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-6(4-12)2-7-9(8)11-5-10-7/h2-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCPMKIABQPDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=CN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806623-22-2 |
Source


|
| Record name | 7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)


![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)


![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2975801.png)
